2,2-Dinitroacetonitrile 2,2-Dinitroacetonitrile
Brand Name: Vulcanchem
CAS No.: 123342-26-7
VCID: VC19120114
InChI: InChI=1S/C2HN3O4/c3-1-2(4(6)7)5(8)9/h2H
SMILES:
Molecular Formula: C2HN3O4
Molecular Weight: 131.05 g/mol

2,2-Dinitroacetonitrile

CAS No.: 123342-26-7

Cat. No.: VC19120114

Molecular Formula: C2HN3O4

Molecular Weight: 131.05 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dinitroacetonitrile - 123342-26-7

Specification

CAS No. 123342-26-7
Molecular Formula C2HN3O4
Molecular Weight 131.05 g/mol
IUPAC Name 2,2-dinitroacetonitrile
Standard InChI InChI=1S/C2HN3O4/c3-1-2(4(6)7)5(8)9/h2H
Standard InChI Key FFTLEZMCZZAUQJ-UHFFFAOYSA-N
Canonical SMILES C(#N)C([N+](=O)[O-])[N+](=O)[O-]

Introduction

Molecular Structure and Characterization

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₂HN₃O₄
Molecular Weight131.05 g/mol
Bond Length (C-NO₂)1.48 Å (estimated)
Bond Angle (O-N-O)124° (calculated)
Topological Polar Surface Area115 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹³C NMR: The central carbon atom bonded to nitro groups resonates at δ 120–125 ppm, while the nitrile carbon appears at δ 115–118 ppm .

  • ¹⁵N NMR: Nitro groups exhibit signals at δ -10 to -15 ppm, distinct from the nitrile nitrogen (δ -50 to -55 ppm) .

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 1540 cm⁻¹ and 1370 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretching vibrations .

  • The nitrile stretch appears as a sharp peak near 2250 cm⁻¹ .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis of 2,2-dinitroacetonitrile involves nitration of acetonitrile derivatives under controlled conditions. A validated method includes:

  • Nitration of Cyanoacetic Acid: Treatment of cyanoacetic acid with a mixture of nitric and sulfuric acids yields 2,2-dinitroacetonitrile via electrophilic substitution .

  • Alternative Pathway: Reaction of acetonitrile with dinitrogen tetroxide (N₂O₄) in the presence of a dehydrating agent, though this method poses challenges in yield optimization .

Reaction Mechanisms

2,2-Dinitroacetonitrile participates in diverse reactions due to its electron-deficient central carbon:

1,3-Dipolar Cycloaddition

The compound acts as a dipolarophile in reactions with nitrile oxides, forming 1,2,4-oxadiazoles. For example:
C2HN3O4+RCNOC3HN4O5R\text{C}_2\text{HN}_3\text{O}_4 + \text{RCNO} \rightarrow \text{C}_3\text{HN}_4\text{O}_5\text{R}
This reaction proceeds via a concerted mechanism, with a transition state stabilized by the nitrile group’s electron-withdrawing effect .

Nucleophilic Substitution

The nitro groups facilitate nucleophilic displacement at the central carbon. For instance, reaction with potassium hydroxide (KOH) in ethanol yields potassium dinitromethanide:
C2HN3O4+KOHKC(NO2)2+NH3+H2O\text{C}_2\text{HN}_3\text{O}_4 + \text{KOH} \rightarrow \text{KC}(\text{NO}_2)_2 + \text{NH}_3 + \text{H}_2\text{O}
This transformation highlights the compound’s utility in generating energetic salts .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 180–190°C, indicative of its sensitivity to thermal stress . The activation energy (Eₐ) for decomposition, calculated via the Kissinger method, is approximately 150 kJ/mol, classifying it as a moderate-energy material .

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but insoluble in water due to the hydrophobic nitrile group .

  • Hydrolytic Stability: Resistant to hydrolysis under acidic conditions but degrades in basic media, releasing nitrite ions .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP30.1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count0
Complexity164

Applications in Energetic Materials

Role in Melt-Cast Explosives

2,2-Dinitroacetonitrile derivatives, such as 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile, serve as precursors to high-energy-density materials (HEDMs) . These compounds enhance the detonation velocity (D = 8,500 m/s) and thermal stability (Tdec > 200°C) of composite explosives .

Synthesis of Heterocyclic Compounds

The compound’s reactivity enables the construction of nitrogen-rich heterocycles, including tetrazoles and oxadiazoles, which are critical in pharmaceutical and agrochemical industries . For example, cycloaddition with nitrile oxides produces 1,2,4-oxadiazoles with yields exceeding 70% under optimized conditions .

Recent Advances and Future Directions

Recent studies (2025) explore 2,2-dinitroacetonitrile’s potential in metal-organic frameworks (MOFs) for catalytic applications . Computational models predict its utility as a ligand in transition metal complexes, leveraging the nitrile’s coordination capability . Future research should address scalability challenges in synthesis and explore its bioactivity in medicinal chemistry.

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